![molecular formula C₂₀H₁₉F₂N₃O₅ B560016 Dolutegravir CAS No. 1051375-16-6](/img/structure/B560016.png)
Dolutegravir
説明
Dolutegravir is an antiviral agent used for the treatment of HIV-1 infections in combination with other antiretroviral agents . It is used together with other medicines for the treatment of the infection caused by human immunodeficiency virus (HIV) in patients who have not received anti-HIV medicines in the past or to replace their current anti-HIV medicines .
Synthesis Analysis
Dolutegravir can be synthesized from commercially available methyl 4-methoxy-3-oxobutanote through 1- (2,2-dimethoxyethyl)-5-methoxy-6- (methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid as the key intermediate . An efficient continuous flow process for the synthesis of dolutegravir was also investigated .Molecular Structure Analysis
Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol . Further characterization using differential scanning calorimetry and X-ray diffraction confirmed the amorphous nature of the drug in the nanosuspension, explaining the enhanced solubility .Chemical Reactions Analysis
A nanosuspension of dolutegravir, an antiviral drug with solubility issues, was developed and optimized using a Design of Experiments (DoE) approach . The formulation process involved high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant .Physical And Chemical Properties Analysis
Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol . Its melting point is indicated to be between 190 and 193 °C .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of Dolutegravir, focusing on six unique applications:
Anticancer Agent Development
Dolutegravir derivatives have been synthesized and studied for their potential as anticancer agents. Notably, 34 novel dolutegravir-1,2,3-triazole compounds were created through click chemistry and exhibited remarkable inhibitory activities against hepatocellular carcinoma cell lines, Huh7 and HepG2 .
Hepatitis C Virus Susceptibility Studies
The modified structure of Dolutegravir has been used to study its effect on hepatitis C virus susceptibility, providing insights into the regulatory mechanisms of gene expression and metabolism related to the virus .
Metabolic Implications in Pregnancy
Research has been conducted on the metabolic implications and safety of Dolutegravir use during pregnancy, addressing concerns about its effects on both the mother and the developing fetus .
Drug Solubility Improvement
A nanosuspension of Dolutegravir was developed to address its solubility issues. This formulation showed a significant improvement in drug dissolution compared to the pure drug, which could enhance its bioavailability and therapeutic efficacy .
Gene Expression Regulatory Mechanism Studies
Dolutegravir has been utilized in studies focusing on carcinogenicity and gene expression regulatory mechanisms, contributing to a better understanding of its role in these complex biological processes .
Very Low-Density Lipoprotein (VLDL) Secretion Research
The compound’s impact on VLDL secretion has been explored, which is crucial for understanding lipid metabolism disorders and developing targeted therapies .
作用機序
Safety and Hazards
特性
IUPAC Name |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-BMIGLBTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909356 | |
Record name | Dolutegravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Dolutegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells., Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM. | |
Record name | Dolutegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dolutegravir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dolutegravir | |
CAS RN |
1051375-16-6 | |
Record name | Dolutegravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dolutegravir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dolutegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dolutegravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOLUTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO1W9H7M1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dolutegravir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190-193ºC | |
Record name | Dolutegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q & A
Q1: What is the primary target of Dolutegravir?
A1: Dolutegravir targets HIV-1 integrase, a viral enzyme crucial for integrating viral DNA into the host cell genome. [, , , , , , , , , , , , , , ]
Q2: How does Dolutegravir interact with HIV-1 integrase?
A2: Dolutegravir binds to the integrase-DNA complex, specifically at the catalytic core domain, preventing the strand transfer reaction. This interaction blocks the integration of viral DNA into the host cell chromosome, effectively inhibiting viral replication. [, , , , , , , , , , , ]
Q3: What are the downstream effects of Dolutegravir's inhibition of HIV-1 integrase?
A3: By preventing viral DNA integration, Dolutegravir inhibits the production of new viral particles, leading to a decrease in viral load and suppression of HIV-1 replication. [, , , , , , , , , , , , , , ]
Q4: What is the molecular formula and weight of Dolutegravir?
A4: While the provided papers discuss the pharmacokinetics and pharmacodynamics of Dolutegravir, they do not explicitly mention its molecular formula or weight. More specific chemical databases would be needed for this information.
Q5: Is there information available on the material compatibility and stability of Dolutegravir in various conditions?
A5: The provided papers primarily focus on Dolutegravir's activity and behavior within biological systems, with limited information on its material compatibility and stability under various environmental conditions.
Q6: Does Dolutegravir exhibit any catalytic properties itself?
A6: Dolutegravir acts as an inhibitor of the enzyme HIV-1 integrase and does not possess intrinsic catalytic properties. [, , , , , , , , , , , , , , ]
Q7: Have computational methods been used to study Dolutegravir?
A7: Yes, computational modeling has been used to investigate the binding interactions between Dolutegravir and HIV-1 integrase. These studies help to understand the structural basis of drug resistance and guide the development of next-generation inhibitors. [, ]
Q8: How do structural modifications of Dolutegravir impact its activity?
A8: While the provided papers do not extensively detail SAR studies, they highlight that mutations in the HIV-1 integrase enzyme can lead to Dolutegravir resistance. These mutations alter the drug's binding affinity and impact its ability to inhibit viral replication. [, , ]
Q9: What are the formulation strategies employed to enhance Dolutegravir's stability and bioavailability?
A9: Research indicates that the co-formulation of Dolutegravir with other antiretroviral agents, such as abacavir and lamivudine, offers advantages in terms of patient adherence and simplified treatment regimens. [, , , ]
Q10: Do the provided research papers discuss SHE regulations regarding Dolutegravir?
A10: The provided research papers primarily focus on the scientific aspects of Dolutegravir, including its mechanism of action, efficacy, and resistance. These papers do not explicitly address SHE (Safety, Health, and Environment) regulations, which would typically be covered in regulatory documents and guidelines.
Q11: How is Dolutegravir metabolized and excreted?
A11: Dolutegravir is primarily metabolized in the liver, mainly by UDP-glucuronosyltransferase 1A1 (UGT1A1), forming an inactive ether glucuronide as the main metabolite. Other minor metabolic pathways involve CYP3A4-mediated oxidation. Excretion occurs through both fecal (major route) and urinary routes. []
Q12: Are there any clinically significant drug-drug interactions with Dolutegravir?
A12: Yes, Dolutegravir shows clinically relevant drug-drug interactions. Co-administration with certain anticonvulsants, rifampicin (a tuberculosis drug), and atazanavir (another HIV drug) can alter Dolutegravir's plasma concentrations, requiring dose adjustments or therapeutic drug monitoring. [, , , ]
Q13: What evidence supports the clinical efficacy of Dolutegravir in HIV-infected individuals?
A13: Clinical trials have demonstrated the efficacy and safety of Dolutegravir-based regimens for treating HIV-infected individuals, including both treatment-naïve and treatment-experienced populations. These trials show high rates of viral suppression and immunological recovery with Dolutegravir. [, , , , , , , , ]
Q14: What are the known mechanisms of resistance to Dolutegravir?
A14: Resistance to Dolutegravir primarily arises from mutations in the HIV-1 integrase gene. Common mutations include N155H, Q148H/K/R, and G140S/C, which reduce Dolutegravir's binding affinity and decrease its inhibitory activity. [, , , ]
Q15: Does Dolutegravir exhibit cross-resistance with other antiretroviral drugs?
A15: While Dolutegravir demonstrates activity against viruses resistant to first-generation integrase inhibitors (raltegravir and elvitegravir), the emergence of Dolutegravir resistance mutations can lead to cross-resistance within the integrase inhibitor class. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。